molecular formula C5H8N2O3 B13607669 O-((3-Methoxyisoxazol-5-YL)methyl)hydroxylamine

O-((3-Methoxyisoxazol-5-YL)methyl)hydroxylamine

Katalognummer: B13607669
Molekulargewicht: 144.13 g/mol
InChI-Schlüssel: MTYJKROXNMVLBO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

O-[(3-methoxy-1,2-oxazol-5-yl)methyl]hydroxylamine is a compound that belongs to the class of oxazole derivatives. Oxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of O-[(3-methoxy-1,2-oxazol-5-yl)methyl]hydroxylamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3-methoxy-1,2-oxazole with hydroxylamine in the presence of a base. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed .

Analyse Chemischer Reaktionen

Types of Reactions

O-[(3-methoxy-1,2-oxazol-5-yl)methyl]hydroxylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted oxazole derivatives, amines, and other functionalized compounds. These products can have significant biological and chemical properties .

Wissenschaftliche Forschungsanwendungen

O-[(3-methoxy-1,2-oxazol-5-yl)methyl]hydroxylamine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of O-[(3-methoxy-1,2-oxazol-5-yl)methyl]hydroxylamine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways involved depend on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

O-[(3-methoxy-1,2-oxazol-5-yl)methyl]hydroxylamine is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C5H8N2O3

Molekulargewicht

144.13 g/mol

IUPAC-Name

O-[(3-methoxy-1,2-oxazol-5-yl)methyl]hydroxylamine

InChI

InChI=1S/C5H8N2O3/c1-8-5-2-4(3-9-6)10-7-5/h2H,3,6H2,1H3

InChI-Schlüssel

MTYJKROXNMVLBO-UHFFFAOYSA-N

Kanonische SMILES

COC1=NOC(=C1)CON

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.